molecular formula C11H9N3 B043745 4-(2-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 122957-50-0

4-(2-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No.: B043745
CAS No.: 122957-50-0
M. Wt: 183.21 g/mol
InChI Key: FAMJRKMLLLJOGZ-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction profiles with biological targets and distinct properties in material science applications .

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMJRKMLLLJOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566845
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122957-50-0
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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